molecular formula C7H8FNO B156832 3-Fluoro-2-methoxyaniline CAS No. 437-83-2

3-Fluoro-2-methoxyaniline

Cat. No. B156832
CAS RN: 437-83-2
M. Wt: 141.14 g/mol
InChI Key: RCYMPYMITUEHOJ-UHFFFAOYSA-N
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Description

Chemical Synthesis and Characterization of Fluoro-Substituted Polyanilines

Polyfluoroanilines, including those substituted with fluorine at the 2- and 3-positions, can be synthesized through an acid-assisted persulfate initiated polymerization, which is a common method for polyaniline synthesis. The polymerization of 3-fluoroaniline has been successfully achieved, with typical yields ranging from 3 to 7 percent by weight. Characterization techniques such as UV-VIS, FT-IR, and NMR spectroscopies, along with DSC and TGA, have been employed to analyze the properties of the resulting polymers. The solubility of these polyfluoroaniline powders in various organic solvents has also been determined .

Versatile 2-Fluoroacrylic Building Blocks for Synthesis

The synthesis of fluorinated heterocyclic compounds has been facilitated by the use of 2-fluoro-3-methoxyacrylic acid and its derivatives. These building blocks have been employed to create a variety of compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones. The versatility of these compounds is highlighted by the ability to produce multiple products from the same cyclization partner under different conditions. For instance, the condensation of phenylhydrazine with (Z)-2-fluoro-3-methoxy-2-propenoyl chloride resulted in the formation of 4-fluoro-1,2-dihydro-1-phenyl-3H-pyrazol-3-one .

Photosubstitution of 2-Fluoro-4-Nitroanisole

The photosubstitution reactions of 2-fluoro-4-nitroanisole with n-hexylamine have been studied, revealing dual mechanistic pathways. The major product arises from a SN2Ar* mechanism involving a π–π triplet excited state, while the minor product results from an n–π* triplet excited state through an electron transfer mechanism. This study provides evidence of the complexity of excited state chemistry in substitution reactions .

Synthesis and Reactivity of Fluoro- and Methoxyanilino-Naphthoquinones

The synthesis of fluoro- and methoxy-substituted 2-(anilino)-1,4-naphthoquinones has been optimized using Lewis and Bronsted acids as catalysts. These catalysts significantly improve the yields and reduce reaction times. The influence of fluorine substitution on the redox reactivity and NMR properties of these compounds has been investigated, providing insights into the electronic effects of fluorine on aromatic systems .

Rotamer Geometries of Fluoroanisoles

The study of the rotational spectra of 2-fluoroanisole and 3-fluoroanisole has revealed the presence of different rotamers. For 3-fluoroanisole, two rotamers corresponding to syn and anti orientations of the methoxy group relative to the fluorine atom have been identified. Ab initio calculations have been used to estimate the equilibrium geometries of these rotamers, and the experimental data have been used to derive mass-dependent structures. The findings suggest that the aromatic ring is distorted by the methoxy substituent and the electron-withdrawing effects of fluorine .

Ullman Methoxylation and Synthesis of 2-Fluoro-4-Methoxyaniline

The Ullman methoxylation reaction has been utilized in the synthesis of 2-fluoro-4-methoxyaniline. This process involves the protection of aniline with a 2,5-dimethylpyrrole group, followed by the replacement of a halogen by oxygen to yield the desired fluoro-methoxyaniline compound. The study highlights the importance of protection and deprotection strategies in the synthesis of halogenated aromatic amines .

Denitration Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines

An efficient method for synthesizing fluoropyridines has been developed using tetrabutylammonium fluoride (TBAF) to mediate a fluorodenitration reaction under mild conditions. This method is applicable to nitropyridines substituted at the 2- or 4-positions and can also be extended to hydroxy- and methoxydenitration using the corresponding tetrabutylammonium species. The presence of electron-withdrawing groups is necessary for the reaction to proceed efficiently in the case of 3-nitropyridines .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Chemical Synthesis and Reactivity : Research into the synthesis and reactivity of fluoro-methoxy substituted anilines, including 3-Fluoro-2-methoxyaniline, has revealed their utility in creating complex organic molecules. These compounds serve as key intermediates in the synthesis of fluorinated aromatic compounds, demonstrating their importance in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom (Lawrence et al., 2003).

  • Catalysis and Annulation Reactions : The novel rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds, using derivatives of 3-Fluoro-2-methoxyaniline, showcases the creation of quinoline-2-carboxylate derivatives. This method highlights the potential use of fluoro-methoxyanilines in constructing complex heterocyclic structures, relevant for pharmaceutical development (Wang et al., 2018).

Environmental Chemistry and Degradation

  • Pollutant Degradation : Research into Fenton-like oxidation processes for the degradation of methoxyanilines, including derivatives similar to 3-Fluoro-2-methoxyaniline, has provided insights into the treatment of industrial wastewater. These studies are crucial for understanding how to mitigate the environmental impact of aromatic amines, which are persistent pollutants in aquatic ecosystems (Chaturvedi & Katoch, 2020).

Material Science and Engineering

  • Polymeric Materials : The aqueous polymerization of methoxyaniline derivatives has been explored for the development of conducting polymers. These materials have potential applications in electronics and as sensors, demonstrating the versatility of fluoro-methoxyaniline compounds in contributing to new and innovative materials (Sayyah et al., 2002).

Biotechnology and Bioengineering

  • Biocatalysis for Fluorinated Compounds : The biocatalytic synthesis of fluorinated compounds, leveraging enzymes to introduce fluorine into organic molecules, highlights the growing intersection of chemical synthesis and biotechnology. This approach provides a green alternative to traditional chemical methods for synthesizing fluorinated compounds, with 3-Fluoro-2-methoxyaniline derivatives serving as potential precursors or analogs in these synthetic pathways (Liu et al., 2022).

Safety And Hazards

3-Fluoro-2-methoxyaniline is toxic if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYMPYMITUEHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342363
Record name 3-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxyaniline

CAS RN

437-83-2
Record name 3-Fluoro-2-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-2-METHOXYANILINE
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure for Compound 102A (2-Amino-5-fluoro-N-methylbenzamide) with 1-fluoro-2-methoxy-3-nitrobenzene (Compound 147J). 1H NMR (CDCl3, 400 MHz): δ=3.92 (d, J=1.52 Hz, 3 H), 6.44-6.53 (m, 2 H), 6.80 (td, J=8.15, 5.68 Hz, 1 H). MS (ES+): m/z 142.07 [MH+] (TOF, polar).
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Synthesis routes and methods II

Procedure details

A mixture containing 1-fluoro-2-methoxy-3-nitrobenzene (36.30 g, 0.21 mol), palladium on carbon (10% w/w, ˜8 g), and methanol (200 mL) is stirred under an atmosphere of hydrogen (1 atm) for 27 h. The mixture is filtered and the resulting solution is evaporated to dryness under reduced pressure to give 11 as a brown oil. This product is of sufficient purity (≧95% by NMR spectroscopy) to use directly in the next synthetic step. 1H NMR (CDCl3): δ 3.75 (br, 2H, NH2), 3.91 (d, JH-F=1.5 Hz, 3H, OCH3), 6.46 (m, 2H, overlapping H-4 and H-6), 6.79 (apparent t of d, JH-H=8.0 Hz, JH-F=5.5 Hz, 1H, H-5). 19F{1H} NMR (CDCl3): δ −132.5 (s). 13C{1H} NMR (CDCl3): δ 60.7 (d, JC-F=5.0 Hz, OCH3), 106.1 (d, JC-F=19.5 Hz, C-4), 110.9 (d, JC-F=2.5 Hz, C-6), 123.7 (d, JC-F=9.5 Hz, C-5), 134.9 (d, JC-F=13.0 Hz, C-2), 141.3 (d, JC-F=5.0 Hz, C-1), 154.4 (d, JC-F=244.0 Hz, C-3). LCMS m/z calcd for C7H8FNO ([M]+) 141. Found 142 ([M+H]+).
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36.3 g
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8 g
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200 mL
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Synthesis routes and methods III

Procedure details

A mixture of 1-fluoro-2-methoxy-3-nitrobenzene (25.0 g, 146 mmol) and Pd/C (10%, 7.5 g) in 500 mL of MeOH was stirred at room temperature under 55 psi of H2 for 4 hours before filtration. The filtrate was concentrated to give the title compound.
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25 g
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500 mL
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7.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-2-methoxyaniline
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Citations

For This Compound
5
Citations
B Armstrong, A Grier, JB Hamilton, H Khuu… - Inorganica chimica …, 1992 - Elsevier
… : 2,4- and 3,5-dimethyl-, 2,4,6-trimethyl-, 3,4- and 3,5-dimethoxy- and 4-methoxy-2-methylfluorobenzene, 4-fluorocumene,4- fluoro-N,N-dimethylaniline, 3-fluoro-2-methoxyaniline and 4-…
Number of citations: 13 www.sciencedirect.com
YP Gong, RZ Wan, ZP Liu - Expert opinion on therapeutic patents, 2018 - Taylor & Francis
… 3-Fluoro-2-methoxyaniline was reacted with chlorosulfonyl isocyanate to give the cyclized intermediate that was converted into the bromide via the treatment with phosphoryl tribromide. …
Number of citations: 24 www.tandfonline.com
T Moriuchi, K Ikeuchi, T Hirao - Dalton Transactions, 2013 - pubs.rsc.org
The reaction of the oxidovanadium(V) complexes with N,N-dimethylhydrazine was demonstrated to afford the corresponding vanadium(V) dimethylhydrazido complexes. The …
Number of citations: 8 pubs.rsc.org
JE Nycz, M Szala, GJ Malecki, M Nowak… - Spectrochimica Acta Part A …, 2014 - Elsevier
Synthetic, spectroscopy and mechanistic aspects of preparation of selected hydroxyquinolines and their analogues or derivatives contained methoxy, fluoro, chloro, carboxylic, …
Number of citations: 26 www.sciencedirect.com
JR Nanney, CAL Mahaffy - Inorganica chimica acta, 1992 - Elsevier
19 F NMR data from a previous publication (Mahaffy et al., Inorg. Chim. Acta, 191 (1992) 189) has been reanalysed using a more sophisticated model which predicts the 19 F NMR …
Number of citations: 12 www.sciencedirect.com

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